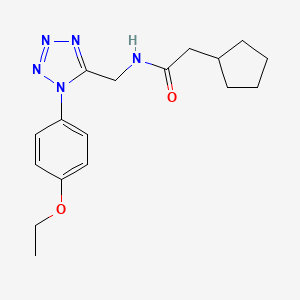

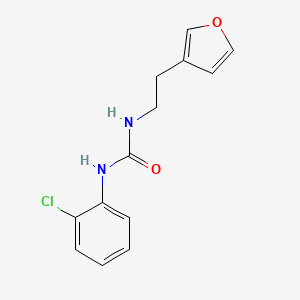

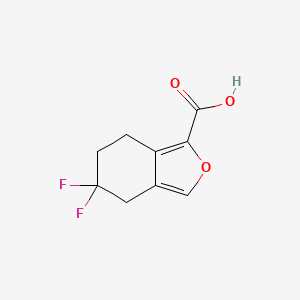

2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclopentyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as CP-544326, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a critical role in regulating sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

This research investigates the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from humans and rats. It highlights the metabolic pathways and identifies the cytochrome P450 isoforms responsible for the metabolism of these compounds, providing insights into their biotransformation and potential implications for human health and safety (Coleman et al., 2000).

Coordination Complexes of Pyrazole-Acetamide Derivatives

This study synthesizes and characterizes novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. It explores the effect of hydrogen bonding on the self-assembly process and evaluates the antioxidant activity of the ligands and their complexes. The research contributes to the understanding of metal-organic frameworks and their potential applications in catalysis and antioxidant development (Chkirate et al., 2019).

Cyclizations of Diastereomeric o-Haloanilide Atropisomers

This paper examines the outcomes of radical cyclizations and Heck reactions of N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides, focusing on the influence of chiral axes and stereocenters on the reaction. The findings provide insights into the mechanisms of radical cyclization and Heck reaction, offering valuable information for the synthesis of complex organic compounds (Guthrie et al., 2011).

Anticancer Activity of Thiazole Derivatives

This research synthesizes new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluates their anticancer activity. The compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, showcasing some derivatives with high selectivity and potential as anticancer agents (Evren et al., 2019).

Synthesis of Heterocyclic Compounds from Acetamide Precursors

This study details the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. It demonstrates the flexibility of the acetamide moiety in generating diverse heterocyclic structures with potential biological activities, illustrating the versatility of acetamide derivatives in medicinal chemistry (Shams et al., 2010).

Propriétés

IUPAC Name |

2-cyclopentyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-2-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKTBAIORESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)

![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)

![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)